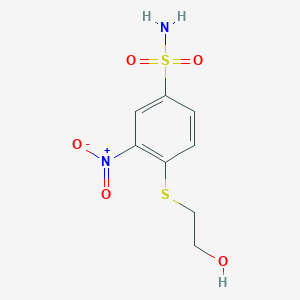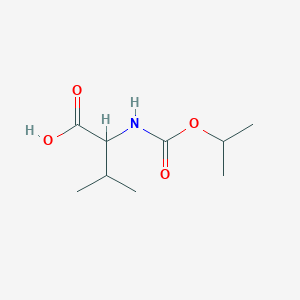
Isopropoxycarbonyl-l-valine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isopropoxycarbonyl-l-valine is a chemical compound with the molecular formula C9H17NO4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a methyl group, an isopropoxycarbonyl group, and an amino acid backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Isopropoxycarbonyl-l-valine typically involves the reaction of 3-methyl-2-aminobutanoic acid with isopropyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3-methyl-2-aminobutanoic acid and isopropyl chloroformate.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane, at a temperature range of 0-5°C.
Procedure: The isopropyl chloroformate is added dropwise to a solution of 3-methyl-2-aminobutanoic acid in dichloromethane, with continuous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for an additional period to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control the reaction conditions precisely. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
Isopropoxycarbonyl-l-valine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学研究应用
Isopropoxycarbonyl-l-valine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
作用机制
The mechanism of action of Isopropoxycarbonyl-l-valine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active intermediates. These intermediates can then participate in various biochemical reactions, influencing metabolic pathways and cellular processes.
相似化合物的比较
Similar Compounds
- 3-Methyl-2-[(5-oxopyrrolidine-2-carbonyl)amino]butanoic acid
- 3-Aminobutanoic acid
- Butanoic acid, 3-methyl-
Uniqueness
Isopropoxycarbonyl-l-valine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it has a unique combination of functional groups that make it suitable for specific applications in research and industry.
属性
分子式 |
C9H17NO4 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC 名称 |
3-methyl-2-(propan-2-yloxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C9H17NO4/c1-5(2)7(8(11)12)10-9(13)14-6(3)4/h5-7H,1-4H3,(H,10,13)(H,11,12) |
InChI 键 |
BOEQBJGCRDSQAI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(=O)O)NC(=O)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1-(2,4-Dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B8731913.png)
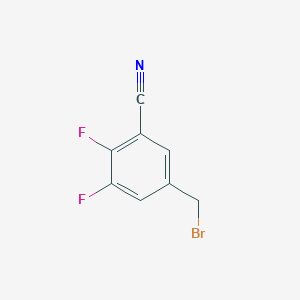
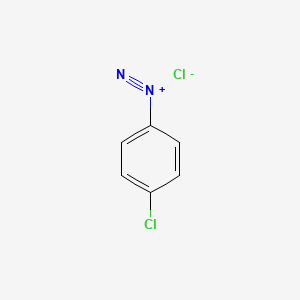
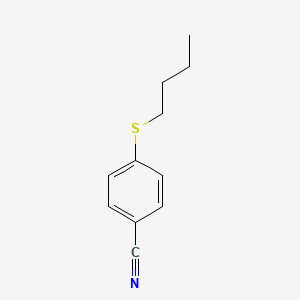
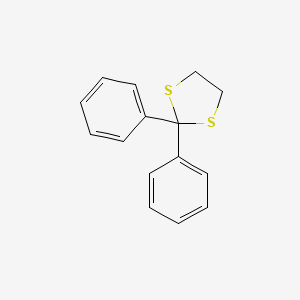
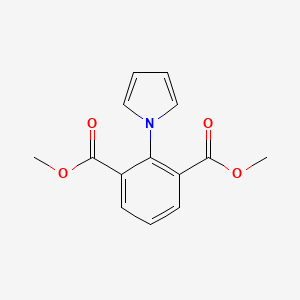
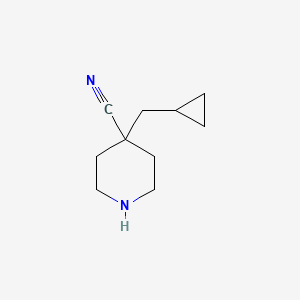
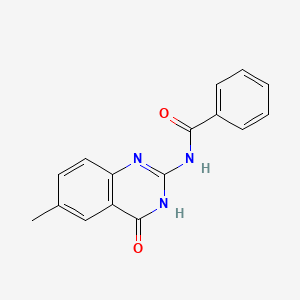
![6-(3-Oxobutyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B8731953.png)
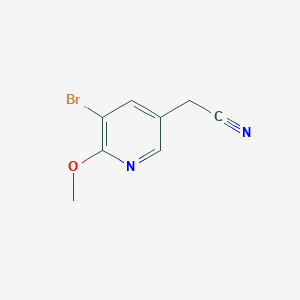
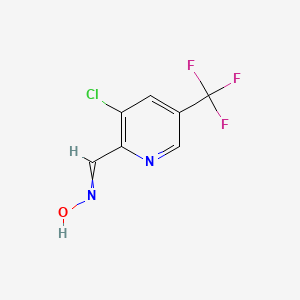
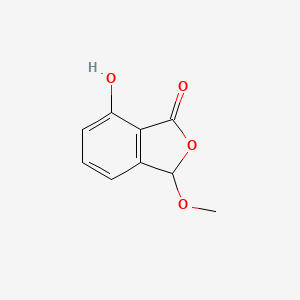
![Methyl [4-(chlorocarbonyl)phenyl]acetate](/img/structure/B8731982.png)
